Cas no 22360-00-5 (5H-Benzocyclohepten-5-one, 6-bromo-)

5H-Benzocyclohepten-5-one, 6-bromo- 化学的及び物理的性質
名前と識別子
-
- 5H-Benzocyclohepten-5-one, 6-bromo-
- E87843
- 22360-00-5
- 6-Bromo-5H-benzo[7]annulen-5-one
- SCHEMBL2997181
-
- インチ: InChI=1S/C11H7BrO/c12-10-7-3-5-8-4-1-2-6-9(8)11(10)13/h1-7H
- InChIKey: HOQQWBNNCXRXQW-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C=CC=C(C2=O)Br
計算された属性
- せいみつぶんしりょう: 233.96803g/mol
- どういたいしつりょう: 233.96803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
5H-Benzocyclohepten-5-one, 6-bromo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1257781-100mg |
6-bromo-5H-benzo[7]annulen-5-one |
22360-00-5 | 95% | 100mg |
$1315 | 2023-05-17 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R153823-25mg |
5H-Benzocyclohepten-5-one, 6-bromo- |
22360-00-5 | 95% | 25mg |
¥5568 | 2023-09-09 | |
eNovation Chemicals LLC | Y1257781-250mg |
6-bromo-5H-benzo[7]annulen-5-one |
22360-00-5 | 95% | 250mg |
$2190 | 2023-05-17 | |
1PlusChem | 1P020J9X-100mg |
6-bromo-5H-benzo[7]annulen-5-one |
22360-00-5 | 95% | 100mg |
$1014.00 | 2023-12-18 | |
1PlusChem | 1P020J9X-500mg |
6-bromo-5H-benzo[7]annulen-5-one |
22360-00-5 | 95% | 500mg |
$2386.00 | 2023-12-18 | |
Aaron | AR020JI9-250mg |
6-bromo-5H-benzo[7]annulen-5-one |
22360-00-5 | 95% | 250mg |
$1846.00 | 2023-12-14 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B952633-25mg |
6-Bromo-5H-benzo[7]annulen-5-one |
22360-00-5 | 95% | 25mg |
¥5,220.00 | 2022-12-11 | |
eNovation Chemicals LLC | Y1257781-250mg |
6-bromo-5H-benzo[7]annulen-5-one |
22360-00-5 | 95% | 250mg |
$2190 | 2022-12-12 | |
1PlusChem | 1P020J9X-250mg |
6-bromo-5H-benzo[7]annulen-5-one |
22360-00-5 | 95% | 250mg |
$1676.00 | 2023-12-18 | |
Aaron | AR020JI9-100mg |
6-bromo-5H-benzo[7]annulen-5-one |
22360-00-5 | 95% | 100mg |
$1110.00 | 2023-12-14 |
5H-Benzocyclohepten-5-one, 6-bromo- 関連文献
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
5H-Benzocyclohepten-5-one, 6-bromo-に関する追加情報
Introduction to 5H-Benzocyclohepten-5-one, 6-bromo- (CAS No. 22360-00-5)
5H-Benzocyclohepten-5-one, 6-bromo- (CAS No. 22360-00-5) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its brominated benzocycloheptenone structure, exhibits a range of interesting properties that make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The chemical structure of 5H-Benzocyclohepten-5-one, 6-bromo- consists of a seven-membered benzocycloheptene ring with a ketone functional group at the 5-position and a bromine atom at the 6-position. This specific arrangement of functional groups imparts unique reactivity and stability to the molecule, making it an attractive starting material for a variety of chemical transformations.
In recent years, there has been a surge in research focused on the development of new synthetic methodologies for the preparation of 5H-Benzocyclohepten-5-one, 6-bromo-. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have proven to be highly efficient and selective for the introduction of the bromine atom at the 6-position. These methods not only enhance the yield and purity of the final product but also reduce the environmental impact by minimizing waste generation.
The biological activity of 5H-Benzocyclohepten-5-one, 6-bromo- has also been extensively studied. Research has shown that this compound possesses potent anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated that derivatives of 5H-Benzocyclohepten-5-one, 6-bromo- can effectively inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. Additionally, these derivatives have shown promise in reducing inflammation by modulating key inflammatory mediators.
In the context of drug discovery, 5H-Benzocyclohepten-5-one, 6-bromo- serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. Its ability to undergo diverse chemical transformations allows chemists to introduce various functional groups and substituents, thereby fine-tuning its pharmacological profile to meet specific therapeutic needs. For example, recent studies have explored the use of this compound as a precursor for developing new anti-inflammatory drugs with improved efficacy and reduced side effects.
The physical properties of 5H-Benzocyclohepten-5-one, 6-bromo-, such as its melting point, solubility, and stability under different conditions, have been well-characterized. These properties are crucial for optimizing its use in both laboratory-scale experiments and industrial-scale production processes. The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination.
Safety considerations are an essential aspect when working with any chemical compound. While 5H-Benzocyclohepten-5-one, 6-bromo- is not classified as a hazardous material, it is important to follow standard laboratory safety protocols to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and properly disposing of any waste materials.
In conclusion, 5H-Benzocyclohepten-5-one, 6-bromo- (CAS No. 22360-00-5) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activity make it an invaluable tool for researchers in organic chemistry, medicinal chemistry, and pharmaceutical development. As ongoing research continues to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.
22360-00-5 (5H-Benzocyclohepten-5-one, 6-bromo-) 関連製品
- 2138532-07-5(3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine)
- 2680706-22-1(benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate)
- 2225169-14-0(2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid)
- 90649-77-7(4-chloro-2,5-dimethylbenzoic acid)
- 2580190-39-0(4,4-difluoro-3-(methylamino)butanoic acid)
- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)
- 2189107-75-1(1-{3-(2-methoxyphenyl)methylpiperidin-1-yl}prop-2-en-1-one)
- 2171778-00-8(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid)
- 2228928-06-9(1,5-dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole)
- 1513468-27-3(1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine)



